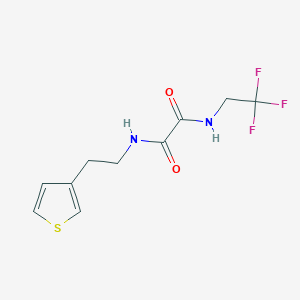

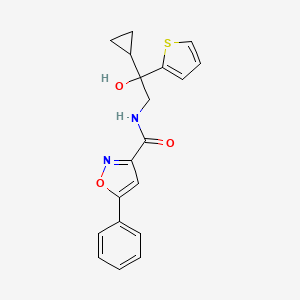

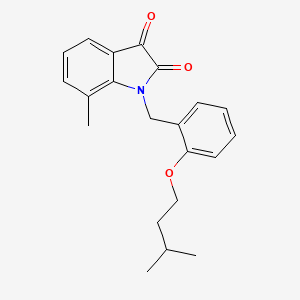

N1-(2-(thiophen-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(thiophen-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TEOF-NH2, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Chemistry and Coordination Properties

N1-(2-(thiophen-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide and related compounds, including thioureas, have been widely recognized for their applications as ligands in coordination chemistry. The interplay of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions and their impact on coordination properties have been extensively discussed. Such compounds have been employed in high-throughput screening assays and structure–activity analyses, indicating their relevance in an interdisciplinary approach combining chemistry and biology (Saeed, Flörke, & Erben, 2014).

Biological Properties and Potential Carcinogenicity

Compounds structurally related to N1-(2-(thiophen-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, specifically thiophene analogues, have been synthesized and evaluated for potential carcinogenicity. Their in vitro activity profiles suggest possible carcinogenic properties, but their chemical and biological behavior raises questions about their ability to induce tumors in vivo. This highlights the complexity of translating in vitro data to in vivo scenarios and emphasizes the need for comprehensive evaluations (Ashby, Styles, Anderson, & Paton, 1978).

Medicinal Chemistry Applications

The presence of thiophene units in molecules is significant in medicinal chemistry. Thiophene and its derivatives play a crucial role in the structure and activity of various bioactive molecules, especially in purine and pyrimidine nucleobases, nucleosides, and their analogues. The bioisosteric replacement of aryl substituents with heteroaryl ones, including thiophenes, has been a key strategy in optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities of medicinal compounds (Ostrowski, 2022).

Synthetic Applications in Organic Chemistry

Thiophene derivatives are prominent in organic synthesis due to their unique structural and electronic properties. They are used as intermediates in various synthetic routes, and their diverse applications extend to agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives is a dynamic field, with methods such as Gewald and Fiesselmann being continually modified and improved. Recent advancements in this area have led to novel synthetic approaches, showcasing the importance of thiophenes in organic synthesis (Xuan, 2020).

properties

IUPAC Name |

N-(2-thiophen-3-ylethyl)-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAGKICOMHWPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCNC(=O)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(thiophen-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

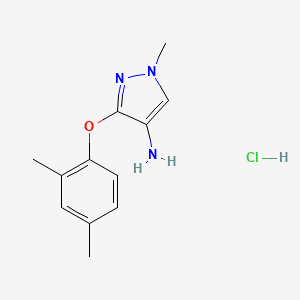

![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2450665.png)

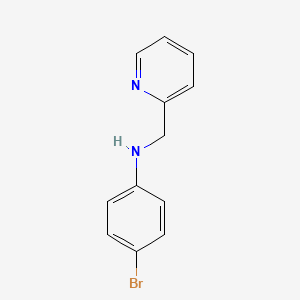

![N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2450679.png)

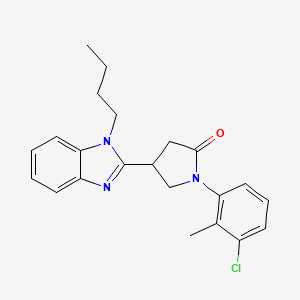

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)

![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)

![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)